N-Isobutylethylenediamine

描述

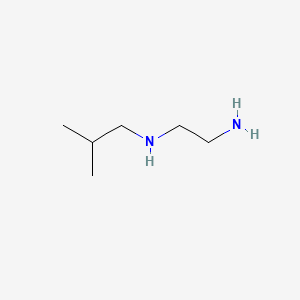

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N'-(2-methylpropyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2)5-8-4-3-7/h6,8H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCXIVJEQLXULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063023 | |

| Record name | 1,2-Ethanediamine, N-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3437-23-8 | |

| Record name | N1-(2-Methylpropyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3437-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003437238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isobutylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to N-Isobutylethylenediamine

The synthesis of this compound can be achieved through various well-established methods in organic chemistry, primarily revolving around the formation of the carbon-nitrogen bond. These routes include reductive amination, N-alkylation strategies, and other classical amine synthesis protocols.

Reductive Amination Approaches

The reaction proceeds through the nucleophilic attack of one of the amino groups of ethylenediamine (B42938) on the carbonyl carbon of isobutyraldehyde (B47883), forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base or imine. The subsequent reduction of this imine, typically with a reducing agent such as sodium borohydride (B1222165) (NaBH4) or hydrogen gas with a metal catalyst (e.g., Pd/C, PtO2, or Raney Nickel), yields this compound. wikipedia.orgchemistrysteps.com

A critical aspect of this synthesis is controlling the reaction stoichiometry and conditions to favor the formation of the mono-alkylated product over the di-alkylated N,N'-diisobutylethylenediamine. An excess of ethylenediamine is often employed to increase the statistical probability of reacting only one of the amino groups.

| Reactants | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Isobutyraldehyde, Ethylenediamine | H₂ | Pd/C | Ethanol | 25-50 | Moderate to High | google.com |

| Isobutyraldehyde, Ethylenediamine | NaBH₄ | - | Methanol | 0-25 | Good | organic-chemistry.org |

This table presents plausible reaction conditions based on general principles of reductive amination, as specific data for this compound was not available in the search results.

N-Alkylation Strategies and Regioselectivity Considerations

Direct N-alkylation of ethylenediamine with an isobutylating agent, such as isobutyl bromide or isobutyl chloride, is another viable synthetic route. This method relies on the nucleophilicity of the amine groups to displace a leaving group from the isobutyl moiety. orgsyn.org

A significant challenge in this approach is controlling the regioselectivity. Due to the presence of two nucleophilic primary amino groups in ethylenediamine, the reaction can lead to a mixture of mono-isobutylated (this compound), di-isobutylated (N,N'-diisobutylethylenediamine), and potentially even poly-alkylated products. The relative amounts of these products are influenced by several factors, including the stoichiometry of the reactants, the reaction temperature, and the solvent. researchgate.netresearchgate.net

To favor the formation of the desired mono-alkylated product, a large excess of ethylenediamine is typically used. This statistical control increases the likelihood that an isobutyl halide molecule will react with an un-substituted ethylenediamine molecule rather than the already mono-alkylated product. google.com

| Alkylating Agent | Base | Solvent | Temperature (°C) | Key Consideration | Reference |

| Isobutyl Bromide | K₂CO₃ | Acetonitrile (B52724) | Reflux | Excess Ethylenediamine | orgsyn.org |

| Isobutyl Alcohol | CuO-NiO/γ-Al₂O₃ | - | 160-200 | Catalyst Selection | researchgate.netresearchgate.net |

This table outlines general conditions for N-alkylation, highlighting key parameters for controlling regioselectivity. Specific yields for this compound were not found.

Classical Amine Synthesis Protocols

Another classical approach is the Hofmann degradation of an appropriate amide. However, this method is generally less direct for preparing an unsymmetrically substituted diamine like this compound. The synthesis of unsymmetrical vicinal diamines can be challenging, often requiring multi-step sequences to achieve the desired product selectively. researchgate.netnih.gov

Emerging Synthetic Innovations

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. This has led to the exploration of biocatalytic transformations and green chemistry protocols for the synthesis of diamines.

Biocatalytic Transformations in Diamine Synthesis

The use of enzymes in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of this compound, biocatalytic reductive amination is a promising approach. wikipedia.orgfrontiersin.org Enzymes such as amine dehydrogenases (AmDHs) and reductive aminases (RedAms) can catalyze the reductive amination of a carbonyl compound with an amine. acs.org

Specifically, an engineered enzyme could potentially catalyze the reaction between isobutyraldehyde and ethylenediamine with high regioselectivity for the mono-alkylated product. Transaminases are another class of enzymes that could be employed for the synthesis of chiral amines, and with appropriate engineering, could potentially be adapted for the synthesis of N-alkylated diamines. researchgate.net The development of such biocatalytic routes is an active area of research and holds the potential for highly efficient and selective syntheses of compounds like this compound. nih.govacs.org

Sustainable and Green Chemistry Synthetic Protocols

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgresearchgate.net For the synthesis of this compound, several green chemistry approaches can be considered.

One strategy is the use of alcohols as alkylating agents in place of alkyl halides. The reaction of ethylenediamine with isobutanol, for instance, produces water as the only byproduct, making the process more atom-economical and environmentally benign. This "borrowing hydrogen" or "hydrogen autotransfer" methodology often utilizes heterogeneous catalysts, which can be easily separated and recycled. rsc.org

Furthermore, the use of bio-based feedstocks is a key aspect of green chemistry. Isobutyraldehyde can be derived from renewable resources, which would make the entire synthetic route to this compound more sustainable. cip.com.cn The development of catalytic systems for the reductive amination of biomass-derived aldehydes is an area of active research. nih.gov Additionally, performing reactions in greener solvents, such as water or supercritical CO2, or under solvent-free conditions, can significantly reduce the environmental footprint of the synthesis. researchgate.net

Despite a comprehensive search for scientific literature on the chemical compound “this compound,” there is a notable lack of specific research data available concerning its synthesis via cascade reactions or multi-component strategies, as well as its specific derivatization into amides, ureas, Schiff bases, or through functionalization at its nitrogen centers.

General synthetic methodologies for the formation of analogous diamines, as well as the derivatization reactions of primary and secondary amines, are well-established in organic chemistry. However, specific examples, detailed research findings, and data tables pertaining exclusively to this compound could not be located in the available scientific databases and literature.

Therefore, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound. The absence of specific data prevents the generation of content for the outlined sections and subsections, including data tables and detailed research findings as per the user's instructions.

Coordination Chemistry and Ligand Applications

N-Isobutylethylenediamine as a Chelate Ligand

As a derivative of ethylenediamine (B42938), this compound is a potent chelating agent. libretexts.org Chelation is a process where a polydentate ligand binds to a central metal ion at two or more points, forming a ring structure known as a chelate ring. britannica.comdalalinstitute.com This ability to form a cyclic structure is fundamental to the stability and chemistry of the complexes it forms. mathabhangacollege.ac.in The term "chelate" is derived from the Greek word for "claw," reflecting how the ligand grasps the metal ion. libretexts.orguwimona.edu.jm

This compound readily forms complexes with a variety of transition metal ions. The nitrogen atoms of the ligand donate their lone pairs of electrons to the empty orbitals of the metal ion, forming coordinate covalent bonds. utexas.edumsu.edu A notable example is its complexation with copper(II). Due to the Jahn-Teller effect, copper(II) complexes often exhibit distorted geometries. When complexed with ligands like this compound, copper(II) can form square planar or distorted octahedral complexes. nih.govencyclopedia.pub For instance, a complex like [Cu(this compound)₂]²⁺ would feature two chelate rings around the central copper ion. mathabhangacollege.ac.in

The table below summarizes the typical characteristics of a copper(II) complex with this compound.

| Property | Description |

| Complex Formula | [Cu(i-Bu-en)₂]²⁺ |

| Metal Ion | Copper(II) (Cu²⁺) |

| Ligand | This compound (i-Bu-en) |

| Coordination No. | 4 |

| Geometry | Square Planar |

| Bonding | Coordination bonds between Cu²⁺ and the two N atoms of each ligand. |

| Chelate Rings | Two 5-membered rings are formed. |

This table presents a hypothetical but representative example of a Copper(II)-N-Isobutylethylenediamine complex.

The formation of a chelate complex with this compound is significantly more favorable than the formation of a similar complex with comparable monodentate ligands (e.g., two butylamine (B146782) molecules). libretexts.org This enhanced stability is known as the chelate effect . britannica.comlibretexts.org The primary driving force behind the chelate effect is a favorable increase in entropy. uwimona.edu.jmlibretexts.org In the formation of a chelate, multiple monodentate ligands are replaced by a single polydentate ligand, leading to an increase in the number of free molecules in the system and thus higher disorder. libretexts.org

The stability of the chelate ring formed by this compound is governed by several factors:

Ring Size : The ligand forms a five-membered ring (M-N-C-C-N) with the metal ion. wikipedia.org Five- and six-membered chelate rings are the most stable due to minimal steric strain. britannica.comdalalinstitute.comscribd.com

Number of Rings : The formation of multiple chelate rings further enhances the stability of the complex. britannica.com

| Factor | Influence on Stability | Application to this compound |

| Chelate Effect | Greatly increases complex stability. | As a bidentate ligand, it demonstrates a strong chelate effect. britannica.comlibretexts.org |

| Ring Size | 5- or 6-membered rings are most stable. | Forms a highly stable 5-membered ring. dalalinstitute.comscribd.com |

| Number of Rings | More rings lead to greater stability. | Can form complexes with up to three chelate rings (e.g., in an octahedral complex). britannica.com |

| Steric Hindrance | Bulky groups can decrease stability. | The isobutyl group introduces some steric strain, potentially lowering the stability constant relative to ethylenediamine. mathabhangacollege.ac.inscribd.com |

This compound functions as a bidentate ligand, coordinating through its two nitrogen atoms in what is known as a κ² mode. libretexts.org The geometry of the resulting metal complex is determined by the coordination number of the central metal ion. savemyexams.com

Coordination Number 4 : Can lead to either a tetrahedral or square planar geometry. Square planar geometry is common for d⁸ metal ions like Pt(II), Pd(II), and is also frequently observed for Cu(II).

Coordination Number 6 : This is the most common coordination number for transition metals, resulting in an octahedral geometry. libretexts.org A complex such as [Co(this compound)₃]³⁺ would be octahedral, with the three bidentate ligands spanning the vertices of the octahedron.

The specific geometry adopted can influence the properties of the complex. In an octahedral complex with three this compound ligands, facial (fac) and meridional (mer) isomers can exist. wikipedia.org

Design and Synthesis of Metal Complexes

The synthesis of metal complexes involving this compound follows standard procedures in coordination chemistry, typically by reacting a metal salt with the ligand in an appropriate solvent. mdpi.com The stoichiometry of the reaction determines the nature of the final product.

Coordination compounds of this compound can be classified as either homoleptic or heteroleptic.

Homoleptic complexes contain only one type of ligand. ijert.orgresearchgate.net For example, reacting a metal salt like nickel(II) chloride with three molar equivalents of this compound would yield the homoleptic complex [Ni(this compound)₃]Cl₂.

Heteroleptic complexes contain more than one type of ligand. mdpi.comuoc.gr A heteroleptic complex could be synthesized by reacting a metal salt with this compound along with another ligand, such as 1,10-phenanthroline (B135089) or an anion like chloride. An example would be a mixed-ligand copper(II) complex, [Cu(this compound)(phen)]²⁺. nih.gov

The synthesis of these compounds is often a straightforward precipitation reaction, followed by filtration, washing, and drying of the resulting complex. mdpi.com

| Complex Type | Definition | Synthetic Example |

| Homoleptic | Contains only one type of ligand attached to the central metal ion. ijert.org | CoCl₃ + 3 (i-Bu-en) → [Co(i-Bu-en)₃]Cl₃ |

| Heteroleptic | Contains two or more different types of ligands attached to the central metal ion. uoc.gr | CuCl₂ + i-Bu-en + 2 NH₃ → [Cu(i-Bu-en)(NH₃)₂]Cl₂ |

This table provides generalized reaction schemes for the synthesis of homoleptic and heteroleptic complexes.

Once synthesized, the interaction between the this compound ligand and the metal ion is confirmed using various analytical techniques. medcraveonline.com These methods provide evidence of bond formation and information about the structure of the complex.

Infrared (IR) Spectroscopy : The coordination of the nitrogen atoms to the metal ion alters the vibrational frequencies of the N-H bonds. This change is observable as a shift in the N-H stretching bands in the IR spectrum compared to the free ligand. researchgate.net

UV-Visible (UV-Vis) Spectroscopy : The formation of a coordination complex affects the d-orbitals of the transition metal. Electronic transitions between these orbitals (d-d transitions) often occur in the visible region of the spectrum, giving the complexes their characteristic colors, which can be analyzed with UV-Vis spectroscopy. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR can show shifts in the signals of the isobutyl and ethylenediamine protons and carbons upon coordination to the metal center, confirming the ligand-metal interaction.

Elemental Analysis : This technique determines the percentage composition of elements (C, H, N) in the complex, which is used to verify that the empirical formula of the synthesized compound matches the expected formula. mdpi.com

| Analytical Technique | Information Provided |

| IR Spectroscopy | Confirms coordination by showing shifts in N-H and C-N vibrational frequencies. researchgate.net |

| UV-Visible Spectroscopy | Provides information on the electronic environment of the metal ion (d-d transitions). mdpi.com |

| X-ray Crystallography | Determines the precise 3D structure, including bond lengths and angles. rsc.org |

| Elemental Analysis | Verifies the empirical formula of the synthesized complex. mdpi.com |

Influence of Ligand Substitution on Coordination Environment

The primary influence of N-alkylation is the introduction of steric bulk around the metal center. As the size of the alkyl substituent increases, it imposes greater spatial constraints, which can prevent the formation of structures typically seen with less hindered ligands. mdpi.com For instance, studies on a series of copper(II)-isothiocyanato complexes with various N-alkylated ethylenediamines demonstrate this principle clearly. With smaller substituents like methyl groups, the metal centers can be linked by isothiocyanate bridges to form one-dimensional (1D) polymeric chains. mdpi.compreprints.org However, as the steric hindrance increases with bulkier groups like diisopropyl, the formation of extended polymeric structures is prevented, favoring the formation of discrete dimeric complexes. mdpi.compreprints.org With the extremely bulky di-tert-butyl substituent, even dimerization is hindered, resulting in a simple monomeric complex. mdpi.compreprints.org

The isobutyl group of this compound introduces a moderate level of steric hindrance. Its effect would be more significant than that of an N-ethyl group but less prohibitive than a tert-butyl group. Therefore, in systems prone to forming polymers with unsubstituted ethylenediamine, the use of this compound would likely favor the formation of lower-nuclearity species, such as dimers or monomers, depending on the specific metal ion and reaction conditions. mdpi.comresearchgate.net This steric control is a critical tool for chemists to direct the architecture of coordination compounds. mdpi.com

| Ligand | Substituent Bulk | Resulting Complex Structure | Coordination Geometry |

|---|---|---|---|

| N,N,N'-trimethylethylenediamine | Low | 1D Polymeric Chain | Five-coordinate |

| N,N-diethyl-N'-methylethylenediamine | Moderate | 1D Polymeric Chain | Five-coordinate |

| N,N'-diisopropylethylenediamine | High | Dimer | Five-coordinate |

| N,N'-di(tert-butyl)ethylenediamine | Very High | Monomer | Four-coordinate |

Redox Properties of this compound-Derived Complexes

The redox properties of coordination compounds are fundamental to their application in areas such as catalysis and materials science. These properties are determined by the interplay between the metal center and its surrounding ligands.

Electrochemical Studies of Metal-Ligand Systems

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for probing the redox properties of metal-ligand systems. als-japan.comossila.com CV measurements provide information on the reduction and oxidation potentials of a complex, offering insight into the stability of its various oxidation states. unt.edu

For complexes with innocent ligands like this compound, the electronic effects of the ligand directly modulate the redox potential of the metal center. Alkyl groups, such as the isobutyl group, are electron-donating. This increases the electron density on the metal center, making it more difficult to reduce (i.e., shifting the reduction potential to a more negative value) and easier to oxidize compared to a complex with an unsubstituted or less-substituted ligand. rsc.org

Studies on various nickel(II) and copper(II) complexes illustrate this trend. For example, comparing the Ni(II)/Ni(I) redox couple in related Schiff base complexes shows that ligands with more electron-donating groups cause a negative shift in the reduction potential. rsc.org Similarly, systematic CV analyses of nickel complexes with various bidentate nitrogen ligands show that complexation shifts the metal's redox potential, and the magnitude of this shift is influenced by the ligand's electronic properties. nih.gov The isobutyl group in this compound would be expected to exert a notable electron-donating effect, thus stabilizing higher oxidation states of a coordinated metal ion like Ni(II) or Cu(II) against reduction.

| Complex/Ligand System | Metal Center | E1/2 (V vs. reference) | Key Ligand Feature | Reference |

|---|---|---|---|---|

| NiLen (Schiff base) | Nickel(II) | -2.071 V | N,N'-bis(3-methoxysalicylidene)-1,2-diamino-2-methylpropane | rsc.org |

| NiLpn (Schiff base) | Nickel(II) | -1.883 V | N,N'-bis(3-methoxysalicylidene)-1,3-diamino-2,2-dimethylpropane | rsc.org |

| [Cu(salen)] | Copper(II) | -1.19 V | Ethylenediamine backbone | uchile.cl |

| [Cu(5-MeO-salen)] | Copper(II) | -1.28 V | Electron-donating methoxy (B1213986) group | uchile.cl |

| [Cu(5-NO2-salen)] | Copper(II) | -0.91 V | Electron-withdrawing nitro group | uchile.cl |

Applications in Advanced Chemical Systems

Role in Pharmaceutical Research and Development

The unique arrangement of functional groups in N-Isobutylethylenediamine makes it a significant molecule in the field of medicinal chemistry, where it can be used as a foundational piece for constructing larger, biologically active compounds.

Pharmaceutical intermediates are the chemical compounds that form the building blocks for the synthesis of active pharmaceutical ingredients (APIs). beilstein-journals.orgevonik.com Diamines like ethylenediamine (B42938) and its derivatives are widely used as starting materials or intermediates in the synthesis of various pharmaceutical agents. smolecule.comwikipedia.org this compound serves as a versatile scaffold in organic synthesis due to its two reactive amine sites, which allow for the sequential and controlled addition of other molecular fragments. cymitquimica.com This step-wise construction is fundamental in creating complex molecules that may become drug candidates. The synthesis of ligands for metal complexes, which have applications in catalysis and bio-inorganic chemistry, often starts from diamines, showcasing their role as foundational intermediates. nih.govrsc.org

The process of drug discovery involves synthesizing and screening new molecules to identify candidates with desirable therapeutic effects. wikipedia.orgfrontiersin.org Derivatives of ethylenediamine are actively used in this process. A pertinent example is the synthesis of N,N'-dialkyl-1,2-bis(hydroxyphenyl)ethylenediamines, which were evaluated for their ability to inhibit the growth of mammary tumors. nih.gov In this research, various alkyl groups were attached to the nitrogen atoms of the ethylenediamine core to study how these changes affected the molecule's affinity for the estradiol (B170435) receptor, a key target in some breast cancers. nih.gov This demonstrates a common strategy in medicinal chemistry where a core structure, analogous to this compound, is systematically modified to optimize its biological activity. nih.gov The inhibitory effects of these compounds against cancer cell lines suggest a direct antiestrogenic mode of action. nih.gov

The research findings highlight how modifying the N-substituents on an ethylenediamine scaffold directly impacts biological activity, a core principle in drug discovery.

| Compound | N-Alkyl Group | Estradiol Receptor Affinity (Ka) | Biological Activity Note |

|---|---|---|---|

| (+/-)-5c | Propyl | 1.1 x 106 | Weakly inhibited DMBA-induced mammary carcinoma growth in rats. nih.gov |

| (+/-)-5e | Butyl | 3.6 x 106 | Weakly inhibited DMBA-induced mammary carcinoma growth in rats. nih.gov |

| (+)-5e | Butyl (enantiomer) | 2.1 x 107 | Affinity mainly due to the (+) enantiomer. nih.gov |

| (+/-)-5h | Pentyl | 2.2 x 106 | Weakly inhibited DMBA-induced mammary carcinoma growth in rats. nih.gov |

Chirality is a critical property in drug design, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. mdpi.com Chiral pool synthesis is a strategy that uses readily available chiral molecules from natural sources as starting materials to build new, complex, and enantiomerically pure compounds. beilstein-journals.org While this compound itself is not chiral, it can be used to create chiral derivatives. Research has documented the synthesis of molecules such as (N'-Isoamyl)-Isobutyl Ethylenediamine, which was noted to possess two chiral centers. mcmaster.ca Such a transformation involves reacting the parent diamine with a chiral molecule, thereby incorporating chirality into the new, larger structure. This chiral derivative can then be used in subsequent synthetic steps. The significance of this approach is underscored by findings that the biological potency of ethylenediamine-based compounds can be highly dependent on their stereochemistry; for instance, the (+) enantiomer of a synthesized anti-tumor compound showed a nearly 6-fold higher receptor affinity than the racemic mixture. nih.gov This highlights the importance of controlling chirality, a central goal of chiral pool synthesis. nih.gov

Contribution to Polymer Science and Engineering

In polymer science, monomers are the fundamental repeating units that link together to form large polymer chains. msu.edu The properties of the final polymer are dictated by the chemical structure of its constituent monomers.

This compound is classified as a diamine monomer, as it possesses two amine functional groups. cymitquimica.comwikipedia.org This structure makes it an ideal candidate for step-growth polymerization, specifically to form polyamides. wikipedia.org Polyamides are a major class of polymers, known commercially as nylons, that are characterized by repeating amide linkages (-CO-NH-) in their backbone. wikipedia.orgessentialchemicalindustry.org They are synthesized through a condensation reaction between a diamine and a dicarboxylic acid (a molecule with two carboxylic acid groups). essentialchemicalindustry.orgyoutube.com

In such a reaction, one of the amine groups of this compound would react with a carboxylic acid group of the diacid, and its second amine group would react with a carboxylic acid group from another diacid molecule, leading to the formation of a long polymer chain. The presence of the isobutyl group on the polymer backbone would influence the final material's properties, such as its solubility, flexibility, and thermal characteristics.

The nomenclature of such polyamides typically reflects the number of carbon atoms in the diamine and diacid monomers. For example, Polyamide 6,10 is made from a 6-carbon diamine and a 10-carbon diacid. akro-plastic.com

| Diamine Monomer | Diacid Monomer | Resulting Polyamide Name | Repeating Unit Structure Snippet |

|---|---|---|---|

| This compound | Adipic Acid (6 carbons) | Polyamide iC4-2,6 | -NH-(CH₂)₂-N(isobutyl)-CO-(CH₂)₄-CO- |

| This compound | Azelaic Acid (9 carbons) | Polyamide iC4-2,9 | -NH-(CH₂)₂-N(isobutyl)-CO-(CH₂)₇-CO- |

| This compound | Sebacic Acid (10 carbons) | Polyamide iC4-2,10 | -NH-(CH₂)₂-N(isobutyl)-CO-(CH₂)₈-CO- |

Functional polymers are macromolecules that contain specific reactive groups along their chains or at their ends. nasa.gov These functional groups impart unique properties to the material, such as enhanced thermal stability, specific optical behavior, or improved biocompatibility. nih.govmdpi.com The synthesis of novel polymers with tailored properties is an active area of research. ntu.edu.tw

By incorporating this compound as a monomer or co-monomer, a functional polyamide can be developed. The isobutyl group and the secondary amine within the polymer backbone act as built-in functional sites. These can influence the polymer's physical properties and offer points for further chemical modification. Research on novel polyamides has shown that the choice of diamine monomer is critical in determining the final characteristics of the polymer, such as solubility, glass-transition temperature, and electro-optical properties. ntu.edu.tw For example, a study on novel electroactive polyamides prepared from a custom diamine monomer demonstrated excellent thermal stability and specific electrochromic behavior (the ability to change color with an applied voltage). ntu.edu.tw This illustrates how a unique diamine can be used to create high-performance functional materials.

The following table, based on published research on novel functional polyamides, illustrates the types of properties that are characterized for such materials. ntu.edu.tw

| Polymer ID (Example) | Dicarboxylic Acid Used | Glass Transition Temp. (Tg) | 10% Weight-Loss Temp. | Electrochemical Oxidation Potentials (V) |

|---|---|---|---|---|

| 6a | Terephthalic acid | 296 °C | 550 °C | 0.57, 0.95 |

| 6b | Isophthalic acid | 269 °C | 544 °C | 0.60, 0.98 |

| 6c | 4,4'-Biphenyldicarboxylic acid | 293 °C | 562 °C | 0.58, 0.96 |

Integration into Advanced Polymeric Materials and Nanomaterials

The unique bifunctional nature of this compound, possessing both primary and secondary amine groups, makes it a candidate for integration into advanced polymers and nanomaterials. This integration can be achieved through covalent bonding, where the diamine acts as a monomer, a cross-linking agent, or a functionalizing molecule to impart specific properties to the final material.

One researched application involves the covalent conjugation of similar diamines to polymeric carriers for biomedical purposes. For instance, a related compound, N,N′-diethyl, N-isobutyl-ethylenediamine, has been utilized in solid-phase synthesis to attach to polyethylene (B3416737) glycol (PEG) carriers. This process of "PEGylation" is a common strategy to increase the plasma half-life of therapeutic proteins, such as interferon alpha, by reducing clearance rates in the body. The functionalization of polymers with such amines is a critical step in developing next-generation drug delivery systems. nih.gov

Furthermore, the secondary amine group in this compound presents an opportunity for creating nitric oxide (NO)-releasing materials. Secondary amines can react with nitric oxide to form N-diazeniumdiolates (NONOates), a class of compounds known for their ability to release NO in a controlled manner under physiological conditions. Polymeric materials functionalized with these NONOate moieties have significant potential in antimicrobial applications, as the released NO has bactericidal properties. symeres.com The functionalization of nanomaterials with amines can also improve their dispersion and create specific binding sites, enhancing their utility in fields like drug delivery and diagnostics. mdpi.comnih.gov

The process of creating these functional polymers often involves post-polymerization modification, where a base polymer is first synthesized and then reacted with an amine-containing nucleophile to introduce the desired functional groups. acs.org This method allows for the creation of a diverse library of functional polymers from a common backbone, tailored for specific applications.

Catalytic Applications of this compound and Its Complexes

Application as a Ligand in Homogeneous Catalysis

In the realm of homogeneous catalysis, ligands play a crucial role by binding to a central metal atom, thereby modifying its electronic and steric environment. This modulation is key to controlling the catalyst's activity, selectivity, and stability. researchgate.net this compound, as a bidentate ligand, can form a stable five-membered chelate ring with a metal ion through its two nitrogen donor atoms. Such chelation is a favorable characteristic for ligands used in a wide array of catalytic reactions. researchgate.net

The use of chelating diamine ligands is particularly important in copper-catalyzed reactions, such as C-N cross-coupling (the Ullmann and Goldberg reactions). nih.govnih.gov Mechanistic studies have shown that diamine ligands can prevent the aggregation of less reactive copper species, thereby maintaining the concentration of the active catalyst in the reaction mixture. researchgate.netnih.govacs.org While extensive catalytic data specifically for this compound is not widely reported, its structural similarity to other effective 1,2-diamine ligands suggests its potential in these transformations. Its ability to coordinate with metal centers has been demonstrated in synthesis, such as its reaction with a substituted cyclohexane (B81311) derivative to form a complex diazaspire compound, the structure of which was confirmed by X-ray crystallography.

The choice of ligand is critical, as kinetic studies have shown that catalyst efficiency can be significantly influenced by the ligand's structure. nih.gov For example, in some systems, further substitution on the nitrogen atoms or the use of sterically bulkier groups can lead to less efficient catalysts, highlighting the delicate balance required in ligand design. nih.gov

Design of Organocatalysts and Metal-Organic Catalysts

The amine groups in this compound allow it to serve as a foundational component in the design of both metal-free organocatalysts and sophisticated metal-organic catalysts.

Organocatalysts: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. organic-chemistry.org The nitrogen atoms in this compound are basic and can function as Brønsted bases. More significantly, it can serve as a scaffold or building block for more complex, modularly designed chiral organocatalysts. For example, cinchona alkaloids, which contain amine functionalities, are often used to create catalysts that can be "switched on" or off by additives like a weak acid, enabling diastereodivergent synthesis. rsc.org

Metal-Organic Catalysts: A prominent application for molecules like this compound is in the construction of Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials assembled from metal ions or clusters (nodes) and organic molecules (linkers). wikipedia.orgresearchgate.net The ditopic nature of this compound makes it a suitable candidate to act as an organic linker, connecting metal nodes to form a 1D, 2D, or 3D network. The resulting framework can possess an exceptionally high surface area and pores with tunable sizes and chemical environments. mdpi.com Furthermore, the amine groups within the MOF structure can be catalytically active themselves or can be post-synthetically modified to introduce other functional groups. mdpi.com MOFs designed with functional linkers are heavily researched for applications in heterogeneous catalysis, including CO2 conversion and the synthesis of biofuels. researchgate.net

| Catalyst Type | Role of this compound | Potential Applications | Key Findings/Principles |

| Homogeneous Catalyst | Bidentate Ligand | C-N Cross-Coupling, Hydrogenation | Forms stable chelate complexes with metal ions; modulates catalyst activity and selectivity. researchgate.netnih.gov |

| Organocatalyst | Structural Scaffold/Base | Asymmetric Synthesis, Domino Reactions | Amine groups provide basic sites; can be integrated into modularly designed catalysts. organic-chemistry.orgrsc.org |

| Metal-Organic Framework (MOF) | Organic Linker | Heterogeneous Catalysis, Gas Storage, Chemical Sensing | Connects metal nodes to form a porous framework with high surface area and functionalizable pores. wikipedia.orgresearchgate.netmdpi.com |

Mechanistic Investigations of Catalytic Pathways

Understanding the precise mechanism by which a catalyst operates is fundamental to improving its performance and designing new, more efficient systems. For catalysts involving ligands like this compound, mechanistic studies often reveal that the ligand is more than just a passive scaffold for the metal center.

A key concept is "metal-ligand cooperation" (MLC), where the ligand actively participates in bond activation and formation steps. nih.gov In such systems, a ligand can act as an electron reservoir or participate in proton transfer, enabling multi-electron transformations that would be difficult for the metal center alone. nih.gov For a diamine ligand, this could involve the deprotonation of one of the N-H groups to create a more reactive, anionic amido ligand that can participate directly in the catalytic cycle.

Detailed kinetic and computational studies of manganese-catalyzed asymmetric transfer hydrogenation (ATH) of ketones with chiral diamine ligands have elucidated complex reaction pathways. tudelft.nl These studies show that the rate-determining step can be the β-hydride elimination from a metal-alkoxide intermediate, a step that precedes the involvement of the substrate. This finding indicates that conventional approaches to catalyst optimization based on substrate binding might fail, underscoring the importance of detailed mechanistic analysis. tudelft.nl

Similarly, in copper-catalyzed N-arylation reactions, kinetic studies of systems using 1,2-diamine ligands have provided strong evidence that the activation of the aryl halide proceeds through a well-defined, diamine-ligated copper(I) amidate complex. nih.govacs.org These investigations are crucial for confirming which species are on the catalytic cycle and which are merely resting states, guiding the rational design of improved catalysts.

Research in Gas Separation and Capture Technologies

Amine-Based Systems for Acid Gas Removal

The removal of acidic gases, primarily carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S), from natural gas, flue gas, and other industrial streams is a critical process for environmental protection and operational efficiency. carbonclean.com Amine scrubbing is the most mature and widely used technology for this purpose. carbonclean.commdpi.com The process involves chemically absorbing the acid gases in an aqueous amine solution in an absorber column, followed by regenerating the "rich" amine solution by heating it in a stripper column to release the captured gases. carbonclean.commdpi.com

Commonly used amines include monoethanolamine (MEA), diethanolamine (B148213) (DEA), and methyldiethanolamine (MDEA). gazpack.nl this compound, with its primary and secondary amine functionalities, fits the structural profile of a potential chemical solvent for this application. The amine groups react with CO₂ to form carbamates in a reversible acid-base reaction. researchgate.net

Research in this field is focused on developing new solvents and processes to reduce the significant energy penalty associated with solvent regeneration. mdpi.com Advanced amine systems being explored include:

Hybrid Solvents: These are mixtures of chemical and physical solvents that aim to combine the high reactivity and capacity of amines with the lower regeneration energy of physical solvents.

Functionalized Porous Polymers: Materials like polymers of intrinsic microporosity (PIMs) can be functionalized with primary or tertiary amines. acs.orgrsc.org These materials can be fabricated into membranes where the amine groups provide enhanced sorption selectivity for CO₂, leading to significant improvements in mixed-gas separation performance compared to pure-gas tests. rsc.org

Mixed-Matrix Membranes (MMMs): These membranes incorporate amine-functionalized inorganic fillers, such as MOFs, into a polymer matrix. nih.govmdpi.com The amine groups on the filler have a strong affinity for CO₂, which can enhance both the permeability and selectivity of the membrane for CO₂/CH₄ and CO₂/N₂ separations. nih.govmdpi.com

The presence of both primary and secondary amines in this compound could offer a unique reactivity profile, though its performance regarding loading capacity, reaction kinetics, and degradation stability would require specific experimental evaluation. researchgate.net

| Amine System | Description | Advantage | Relevant Research Principle |

| Aqueous Amine Scrubbing | A solution of amine in water chemically absorbs acid gases. | Mature, high-efficiency technology. mdpi.com | Reversible acid-base reaction between amine and CO₂/H₂S. researchgate.net |

| Functionalized Polymers/Membranes | Polymers with amine side-groups used as selective membranes. | Potential for lower energy consumption and smaller footprint. | Enhanced gas-polymer affinity improves sorption selectivity. acs.orgrsc.org |

| Mixed-Matrix Membranes (MMMs) | A polymer membrane containing amine-functionalized fillers (e.g., MOFs). | Can surpass the permeability/selectivity trade-off of pure polymers. nih.govmdpi.com | Fillers provide high CO₂ affinity and molecular sieving properties. mdpi.com |

Studies on Sterically Hindered Amines in CO2 Absorption

In conventional amine systems, two moles of amine are typically required to capture one mole of CO₂, leading to a theoretical maximum loading capacity of 0.5 moles of CO₂ per mole of amine. For sterically hindered amines, the reaction pathway predominantly favors the formation of bicarbonate, shifting the stoichiometry closer to a 1:1 ratio of CO₂ to amine. nih.gov This results in a significantly higher theoretical CO₂ loading capacity, approaching 1.0 mole of CO₂ per mole of amine. This higher capacity can translate to lower solvent circulation rates and reduced energy requirements for solvent regeneration, a major cost driver in carbon capture operations. aaqr.org

Research has extensively focused on various sterically hindered amines, with 2-amino-2-methyl-1-propanol (B13486) (AMP) being a prominent example. nih.govaaqr.org Studies comparing AMP with MEA have shown that while AMP might exhibit a slower absorption rate, it demonstrates a higher CO₂ loading capacity and requires less energy for regeneration. nih.gov The effect of steric hindrance on CO₂ absorption is not only a subject of solution-based studies but has also been explored with amines grafted onto solid supports like mesoporous silica (B1680970).

While the principles of steric hindrance are well-established, detailed research findings and performance data specifically for this compound in CO₂ absorption are not widely available in publicly accessible scientific literature. General screening studies of numerous amines for CO₂ absorption have been conducted, identifying key structural features like steric hindrance and the presence of hydroxyl groups as beneficial for capacity and kinetics. nih.gov However, specific data points for this compound are not prominent in these broad evaluations. The synthesis of related compounds, such as N-Boc-N'-(2-methylpropyl)ethylenediamine, utilizes this compound as a precursor, confirming its role as a chemical building block. a2bchem.com

The general advantages of sterically hindered amines are summarized in the table below, based on studies of compounds like AMP and 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD). nih.gov

| Property | Conventional Amines (e.g., MEA) | Sterically Hindered Amines (e.g., AMP, AHPD) | Reference |

| CO₂ Loading Capacity | Lower (approaching 0.5 mol CO₂/mol amine) | Higher (approaching 1.0 mol CO₂/mol amine) | nih.gov |

| Carbamate Stability | High | Low | nih.gov |

| Primary Reaction Product | Carbamate | Bicarbonate | nih.gov |

| Regeneration Energy | Higher | Lower | aaqr.org |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms Involving N-Isobutylethylenediamine

The elucidation process is a theoretical conjecture that aims to detail every stage of a reaction. wikipedia.org Key elements of a complete mechanism include the identification of all intermediates, transition states, and the sequence of bond-breaking and bond-forming events. nih.govwikipedia.org Experimental techniques like kinetic studies, spectroscopic detection of transient intermediates, and isotopic labeling are foundational to proposing and supporting a given mechanistic pathway. walisongo.ac.idcore.ac.uk For instance, determining the order of a reaction with respect to this compound can indicate its involvement in the rate-determining step. walisongo.ac.id

In coordination chemistry, this compound can act as a bidentate ligand, forming chelate complexes with various metal ions. The mechanisms of these coordination reactions, including ligand substitution or exchange, are of significant interest. unito.itcond-mat.de Ligand exchange can proceed through dissociative, associative, or interchange pathways, and computational modeling can help distinguish between these possibilities. cond-mat.dechemrxiv.org For example, studies on similar metal complexes have used techniques like electrospray ionization mass spectrometry (ESI-MS) with isotopically labeled ligands to determine the kinetics and equilibria of ligand exchange in solution. core.ac.uknih.gov While specific detailed mechanisms for this compound are not extensively documented, a study on related compounds noted that N-alkylation of isobutylethylenediamine was unfavorable for binding to zinc, suggesting that the steric profile of the N-substituent plays a critical role in the coordination mechanism. mcmaster.ca

Computational Chemistry Approaches

Computational chemistry utilizes theoretical principles and computer simulations to predict and analyze the properties and behavior of molecules. scirp.orgnyu.edu For this compound, methods such as Density Functional Theory (DFT), Molecular Dynamics (MD), and Quantitative Structure-Activity Relationship (QSAR) modeling serve as powerful tools for in-depth investigation. sumitomo-chem.co.jpnih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cond-mat.deattaccalite.comresearchgate.net It is a widely used tool in chemistry and materials science for calculating properties like molecular energies, electron densities, and orbital energies. researchgate.netimist.ma The core principle of DFT is that the total energy of a system is a functional of its electron density. attaccalite.com

For this compound, DFT calculations can provide a detailed picture of its electronic characteristics. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comyoutube.comnih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.comajchem-a.com

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. This map helps identify electron-rich regions (nucleophilic sites), such as the lone pairs on the nitrogen atoms of this compound, and electron-poor regions (electrophilic sites). irjweb.com This information is vital for predicting how the molecule will interact with other reagents. nih.gov

Below is an illustrative table of quantum chemical descriptors that could be obtained for this compound using DFT calculations.

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| Energy of HOMO (EHOMO) | -8.5 eV | Indicates the molecule's ability to donate electrons. |

| Energy of LUMO (ELUMO) | +1.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 10.0 eV | Relates to chemical reactivity and stability. irjweb.com |

| Dipole Moment | 1.9 D | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges on N1, N2 | -0.6, -0.7 | Quantifies the partial charge on the nitrogen atoms, highlighting their nucleophilicity. irjweb.com |

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.netwustl.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, revealing information about conformational changes, solvent effects, and intermolecular interactions. researchgate.netnih.govnih.gov

An MD simulation of this compound could be used to study its behavior in different environments, such as in an aqueous solution or interacting with a biological target like a protein or enzyme. nih.govpeerj.com The simulation would track the trajectory of each atom, providing insights into the stable conformations of the molecule and the nature of its hydrogen bonding with water molecules. When studying its interaction with a macromolecule, MD can help predict the preferred binding orientation and estimate the stability of the resulting complex. peerj.com Such simulations are essential in drug discovery and materials science for understanding how a molecule like this compound might function in a specific context. nih.gov

A typical setup for an MD simulation is summarized in the following table.

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | OPLS3e, CHARMM | Defines the potential energy function for all atoms in the system. nih.gov |

| Solvent Model | TIP3P Water | Represents the aqueous environment explicitly. nih.gov |

| Ensemble | NVT or NPT | Maintains constant Number of particles, Volume, and Temperature (NVT) or Pressure (NPT). nih.gov |

| Simulation Time | 100 ns - 1 µs | The duration over which the molecular motions are simulated to observe relevant events. nih.gov |

| Temperature | 298 K (25 °C) | Simulates the system at a physiologically relevant or standard temperature. |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. wikipedia.orgresearchgate.net The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds based on calculated molecular descriptors. nih.govnih.gov

For a series of N-substituted derivatives of ethylenediamine (B42938), including this compound, a QSAR study could be conducted to understand how different substituents affect a particular property, such as their efficacy as metal chelators or their activity against a biological target. bpasjournals.comjocpr.comrsc.org The process involves several steps: creating a dataset of compounds with known activities, calculating various molecular descriptors (e.g., steric, electronic, hydrophobic), dividing the data into training and test sets, generating a mathematical model using statistical methods like multiple linear regression (MLR), and validating the model's predictive power. researchgate.netnih.govvietnamjournal.ru

The resulting QSAR equation highlights which descriptors are most important for the activity, providing crucial guidance for the rational design of new derivatives with enhanced properties. jocpr.comnih.gov

An example of a hypothetical QSAR model is presented below.

| Hypothetical QSAR Model for a Series of Diamine Derivatives | |

|---|---|

| Model Equation | pIC50 = 0.5 * LogP - 1.2 * (Molecular Weight) + 0.8 * (H-Bond Donors) + 2.5 |

| Statistical Parameters | R² = 0.85, Q² = 0.75 |

| Interpretation | Activity increases with higher lipophilicity (LogP) and more hydrogen bond donors, but decreases with higher molecular weight. |

Theoretical Prediction of Reactivity and Selectivity

A primary goal of computational chemistry is to predict the reactivity and selectivity of chemical reactions. rsc.org By analyzing the electronic structure and energy profiles of reactants, intermediates, and transition states, theoretical methods can forecast the most likely outcome of a reaction. sumitomo-chem.co.jp

For this compound, DFT calculations are central to predicting its reactivity. The distribution of frontier molecular orbitals (HOMO and LUMO) across the molecule indicates the most probable sites for nucleophilic and electrophilic attack. The nitrogen atoms, with their lone pairs of electrons, are expected to be the primary nucleophilic centers, as would be confirmed by the localization of the HOMO on these atoms.

Selectivity (chemo-, regio-, and stereo-) can also be predicted by comparing the activation energies for different possible reaction pathways. sumitomo-chem.co.jp For example, in a reaction where this compound could react at either of its nitrogen atoms, DFT calculations can determine the energy barriers for both pathways. The pathway with the lower activation energy is kinetically favored and will be the dominant route. sumitomo-chem.co.jp This predictive capability is invaluable for designing selective syntheses and understanding complex reaction networks without the need for extensive experimental screening.

Structure Activity Relationships and Biological Explorations

Modulation of Chemical Reactivity Through Structural Modification

The chemical reactivity of N-isobutylethylenediamine can be strategically modulated through various structural modifications. The two primary amine groups are nucleophilic and readily participate in reactions with electrophiles, most notably forming Schiff bases through condensation with aldehydes and ketones. scirp.orgnih.gov The formation of the C=N (azomethine or imine) double bond in Schiff bases is a key reaction that significantly alters the electronic and steric properties of the molecule. scirp.orgnih.gov

The isobutyl group attached to one of the nitrogen atoms introduces steric hindrance, which can influence the rate and regioselectivity of its reactions. This steric bulk can direct the reaction to the less hindered primary amine group or modulate the geometry of the resulting products. Furthermore, the electron-donating nature of the isobutyl group can enhance the nucleophilicity of the adjacent nitrogen atom, thereby influencing its reactivity towards various electrophiles.

Modification of the diamine backbone, for instance, by introducing other functional groups, can further tune its reactivity. These modifications can alter the pKa values of the amine groups, affecting their basicity and nucleophilicity. Such structural changes are fundamental in designing ligands with specific reactivity patterns for applications in catalysis and materials science. mdpi.com

Correlations Between Ligand Structure and Metal Binding Strength

This compound and its derivatives, particularly Schiff bases, function as effective ligands in coordination chemistry, forming stable complexes with a variety of metal ions. scirp.orgjchemlett.com The strength of the metal-ligand bond is a critical factor that influences the stability and reactivity of the resulting coordination compounds. researchgate.net This binding strength is governed by several factors inherent to the ligand's structure, including the nature of the donor atoms, steric effects, and electronic properties.

The two nitrogen atoms of this compound act as Lewis bases, donating their lone pairs of electrons to a metal center. mdpi.com As an N-donor ligand, its position in the spectrochemical series, which ranks ligands based on their ability to split the d-orbitals of a metal ion, would be intermediate, similar to other amines like ethylenediamine (B42938) (en). wikipedia.orglibretexts.org Ligands that bind through nitrogen are generally considered to be of intermediate field strength. libretexts.org

The isobutyl group plays a significant role in modulating the metal-binding properties. Its steric bulk can influence the coordination geometry around the metal center, potentially leading to distorted geometries compared to less hindered ligands like ethylenediamine. This steric hindrance can also affect the stability of the resulting complex. Electronically, the isobutyl group is an electron-donating group, which increases the electron density on the coordinating nitrogen atom. This enhanced electron density can lead to a stronger sigma-donation to the metal center, thereby increasing the stability of the metal complex. libretexts.org

The formation of Schiff base derivatives introduces additional donor atoms (often oxygen or sulfur) and a conjugated system, which can significantly enhance the chelating ability and stability of the metal complexes. nih.gov The chelate effect, where a polydentate ligand forms a more stable complex than multiple monodentate ligands, is a key principle here. libretexts.org The stability of these complexes is often quantified by their formation constants (stability constants), which provide a measure of the metal-ligand interaction strength in solution. dalalinstitute.comnist.gov The principles of Hard and Soft Acids and Bases (HSAB) theory also apply, where hard metal ions will preferentially bind to hard donor atoms (like oxygen and nitrogen), and soft metal ions will prefer softer donor atoms (like sulfur). libretexts.org

Investigations into Biological Activities of this compound Derivatives

The derivatives of this compound, especially its Schiff base metal complexes, have been the subject of research for their potential biological activities. The formation of a Schiff base and subsequent coordination to a metal ion can significantly enhance the biological properties of the parent molecules. jchemlett.comnih.gov

Research on Antibacterial and Antifungal Potentials

Schiff bases and their metal complexes are a well-known class of compounds with a broad spectrum of antimicrobial activities. nih.govnih.gov The biological activity of these compounds is often attributed to the azomethine group. scirp.org The complexation with metal ions can further enhance this activity. jchemlett.comnih.gov While specific studies on this compound derivatives are not extensively reported, the general findings for related Schiff base complexes provide a strong indication of their potential.

Antibacterial Activity: Research has shown that Schiff base complexes can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net The mechanism of action is thought to involve the disruption of the bacterial cell wall or interference with cellular metabolic processes. The lipophilicity of the complex, which is influenced by substituents like the isobutyl group, can play a role in its ability to penetrate the bacterial cell membrane. The chelation theory suggests that upon complexation, the polarity of the metal ion is reduced, which in turn increases the lipophilicity of the complex, making it easier to cross the cell membrane and interfere with the normal cellular processes of the bacteria.

Antifungal Activity: Similarly, many Schiff base derivatives have demonstrated promising antifungal properties. rsc.orgresearchgate.net The mode of action is believed to be similar to their antibacterial activity, involving the inhibition of fungal growth through various cellular interactions. The structure of the ligand and the nature of the metal ion are critical in determining the antifungal efficacy. For instance, some studies have reported that copper(II) complexes of Schiff bases show potent antifungal activity. researchgate.net

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| Schiff Base Metal Complexes | Staphylococcus aureus (Gram-positive bacteria) | Enhanced activity compared to free ligand | nih.gov |

| Schiff Base Metal Complexes | Escherichia coli (Gram-negative bacteria) | Enhanced activity compared to free ligand | nih.gov |

| Schiff Base Derivatives | Microsporum gypseum (Fungus) | Stronger activity than standard fluconazole | rsc.org |

| Schiff Base Derivatives | Proteus mirabilis (Gram-negative bacteria) | High activity with low MIC value | rsc.org |

Exploration in Medicinal Chemistry Contexts

The field of medicinal chemistry continuously explores novel scaffolds for drug discovery and development. openaccessjournals.commq.edu.au Nitrogen-containing heterocycles and their derivatives are a cornerstone of many therapeutic agents due to their ability to interact with biological targets. mdpi.com Derivatives of this compound, particularly as ligands in metal-based drugs, hold potential in this area. researchgate.net

The structural modifications possible with this compound allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The isobutyl group can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. By forming Schiff base complexes with various metals, it is possible to design compounds that can act as therapeutic agents, for example, by interacting with DNA or specific enzymes. nih.gov The design of such molecules often relies on understanding the structure-activity relationships to optimize efficacy and minimize toxicity. mq.edu.au While direct applications of this compound derivatives in medicinal chemistry are not yet widely established, the principles governing the biological activity of related compounds suggest that this is a promising area for future research. nih.gov

Analytical Methodologies and Characterization Techniques

Chromatographic Techniques for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. sapub.org For N-Isobutylethylenediamine, both gas and liquid chromatography are essential for assessing its purity and for its purification from reaction mixtures or commercial products.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. emerson.comnist.gov this compound, being a relatively volatile liquid, is well-suited for GC analysis. In GC, the compound is vaporized and swept by a carrier gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the two phases.

The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. libretexts.org The area of the peak in the chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis. GC is particularly useful for assessing the purity of this compound and for detecting any volatile impurities. libretexts.org When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification of the components in a mixture. technologynetworks.com

Table 3: Typical Gas Chromatography Parameters for Amine Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column with a polar stationary phase (e.g., a polyethylene (B3416737) glycol or amine-specific phase) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 250 °C) to ensure separation of components with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

These parameters are illustrative and would need to be optimized for the specific instrument and application.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. sapub.orgchromatographyonline.com Unlike GC, HPLC is suitable for a wider range of compounds, including those that are non-volatile or thermally unstable. For the analysis of amines like this compound, reversed-phase HPLC is a common mode.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds will elute earlier, while less polar compounds will be retained longer.

Detection in HPLC can be achieved using various detectors. A UV detector might have limited utility for this compound due to its weak chromophore. However, derivatization with a UV-absorbing or fluorescent tag can enhance detection sensitivity. nih.gov More advanced detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used for direct detection without derivatization. ijpsjournal.com HPLC is valuable for purity determination and for the preparative purification of this compound. chromatographyonline.com

Table 4: Illustrative HPLC Conditions for Amine Separation

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 or C8 column |

| Mobile Phase | Gradient of water (with an additive like formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient to slightly elevated (e.g., 30-40 °C) |

| Detector | Mass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD), or UV detector (following derivatization). |

Specific conditions must be developed and validated for each analytical method.

Advanced Analytical Strategies for Purity and Quantification

The rigorous assessment of this compound purity and its precise quantification in various matrices necessitate the application of sophisticated analytical strategies. These methods are crucial for quality control in industrial applications and for monitoring the compound in environmental or biological samples. Advanced techniques are characterized by their high sensitivity, selectivity, and ability to perform trace-level analysis.

Trace Analysis Methodologies

Trace analysis of this compound involves the detection and quantification of the compound at extremely low concentrations, often in the parts-per-million (ppm) to parts-per-billion (ppb) range. anr.fr Given the chemical nature of this compound—a polar aliphatic diamine—direct analysis at trace levels is challenging due to potential interactions with chromatographic columns and poor detectability with common spectroscopic detectors. chromatographyonline.comh-brs.de Therefore, derivatization is a frequently employed strategy to enhance analytical performance. tandfonline.comresearchgate.netrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For trace analysis of this compound, derivatization is essential to improve its volatility and thermal stability, and to reduce its polarity, thereby minimizing peak tailing and improving chromatographic resolution. h-brs.de

Derivatization Agents: Several reagents can be employed for the derivatization of the primary and secondary amine groups in this compound.

Trifluoroacetic anhydride (B1165640) (TFAA): Reacts with amine groups to form stable, volatile trifluoroacetyl derivatives suitable for GC analysis. h-brs.de

Benzaldehyde and Phthalaldehyde: These reagents react with primary amines to form Schiff bases or other stable adducts, which can be readily analyzed by GC-MS. researchgate.netresearchgate.netresearchgate.netnih.gov This approach is particularly useful for selectively quantifying primary amine impurities.

The use of a mass spectrometer as a detector provides high selectivity and sensitivity, allowing for the unambiguous identification of this compound and its derivatives based on their characteristic mass spectra.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For the trace analysis of this compound, reversed-phase HPLC is a common approach. However, due to the compound's low ultraviolet (UV) absorptivity, derivatization with a UV-active or fluorescent tag is necessary for sensitive detection. tandfonline.com

Derivatization Agent:

1-Naphthylisothiocyanate (NITC): This reagent reacts with primary and secondary amines to form stable thiourea (B124793) derivatives that exhibit strong UV absorbance, enabling trace-level detection. tandfonline.comosha.gov This method has been successfully applied to the analysis of ethylenediamine (B42938) in air samples and can be adapted for this compound. tandfonline.comtandfonline.com

The following table outlines a hypothetical comparison of detection limits for trace analysis of this compound using different methodologies, based on data for similar aliphatic amines.

| Analytical Method | Derivatizing Agent | Detector | Estimated Limit of Detection (LOD) |

| GC-MS | Trifluoroacetic anhydride (TFAA) | Mass Spectrometer | 0.1 - 10 ng/mL |

| HPLC-UV | 1-Naphthylisothiocyanate (NITC) | UV-Vis | 10 - 100 ng/mL |

| LC-MS/MS | None (Direct Injection) | Tandem Mass Spectrometer | 0.01 - 1 ng/mL |

Development of Novel Analytical Protocols

The development of novel analytical protocols for this compound is driven by the need for faster, more sensitive, and more selective methods for its quantification and purity assessment, particularly in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

A significant advancement in the analysis of aliphatic amines is the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). bohrium.com This technique offers superior selectivity and sensitivity compared to conventional HPLC-UV methods and may even circumvent the need for derivatization in some applications. bohrium.com

Methodology: In an LC-MS/MS protocol, this compound would first be separated from other components in the sample by liquid chromatography. The eluent is then introduced into the mass spectrometer. In the first stage of mass analysis (MS1), the protonated molecule of this compound is selected. This parent ion is then fragmented, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). This multiple reaction monitoring (MRM) approach provides a high degree of specificity and significantly reduces background noise, leading to very low detection limits. bohrium.com

Hydrophilic Interaction Liquid Chromatography (HILIC):

For highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative to traditional reversed-phase chromatography. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar analytes. bohrium.com Coupling HILIC with MS/MS detection can provide a robust and sensitive method for the direct analysis of this compound without derivatization.

The table below summarizes a potential novel LC-MS/MS protocol for the analysis of this compound.

| Parameter | Description |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | ZIC-pHILIC |

| Mobile Phase A | Ammonium acetate (B1210297) in water |

| Mobile Phase B | Acetonitrile |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Transition | Specific parent ion to product ion for this compound |

The development of such protocols involves careful optimization of chromatographic conditions (e.g., mobile phase composition, gradient, and flow rate) and mass spectrometric parameters (e.g., ionization source settings, collision energy) to achieve the desired sensitivity, accuracy, and precision. bohrium.com These advanced methods are instrumental in ensuring the quality of this compound and in understanding its fate and transport in various environments.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable methods for synthesizing N-Isobutylethylenediamine and its derivatives is a primary area of future research. While traditional methods exist, emerging trends focus on catalytic systems that offer higher yields, greater selectivity, and more environmentally friendly conditions.

Future investigations are likely to concentrate on:

Advanced Catalytic Methods: Research into novel catalytic systems is crucial for the efficient synthesis of this compound. This includes the development of both homogeneous and heterogeneous catalysts. For instance, recent advancements in the synthesis of N-heterocycles using metal-based heterogeneous catalysts could be adapted for the production of diamines like this compound. rsc.orgnih.gov The use of earth-abundant metals as catalysts is a particularly promising avenue, aligning with the principles of green chemistry. nih.gov

Asymmetric Synthesis: The synthesis of chiral derivatives of this compound is a significant area of interest. Chiral vicinal diamines are valuable as ligands in asymmetric catalysis and as building blocks for pharmaceuticals. rsc.org Future research will likely focus on developing highly enantioselective and diastereoselective synthetic methods. rsc.org This could involve the use of chiral catalysts or chiral starting materials to produce specific stereoisomers of this compound. The development of chiral metal complexes for catalysis is a rapidly advancing field that could provide new tools for this purpose. rsc.org

Flow Chemistry and High-Throughput Synthesis: The application of flow chemistry and high-throughput synthesis techniques is set to revolutionize the production of this compound and its analogues. researchgate.netacs.orgnih.gov These methods allow for the rapid screening of reaction conditions and the efficient production of libraries of related compounds, accelerating the discovery of new applications. researchgate.net For example, a telescoped synthesis of vicinal diamines has been demonstrated under continuous flow conditions, a method that could be adapted for this compound. uva.nl

Table 1: Emerging Synthetic Methodologies for Diamines

| Methodology | Description | Potential Advantages for this compound |

| Heterogeneous Catalysis | Utilization of solid-phase catalysts for ease of separation and recycling. nih.gov | Improved sustainability, reduced cost, and simplified purification. |